Product packaging for Cetolozane(Cat. No.:)

Cetolozane

Cat. No.: B10828692
M. Wt: 666.7 g/mol
InChI Key: JHFNIHVVXRKLEF-KZULUSFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Contemporary Challenge of Multidrug-Resistant Bacterial Pathogens

Multidrug resistance refers to the ability of microorganisms, particularly bacteria, to withstand the effects of multiple antibiotics or disinfectants, rendering existing treatments ineffective. hydroliq.com This phenomenon poses a serious challenge to healthcare systems worldwide, making the treatment of infections more difficult and increasing the risk of mortality. hydroliq.commdpi.com The human toll is substantial, with hundreds of thousands of deaths annually attributed to antimicrobial resistance (AMR), a number projected to rise significantly in the coming decades. mdpi.com Economically, AMR also imposes a considerable burden through extended hospital stays and increased treatment costs. mdpi.com

Key examples of multi-resistant organisms include methicillin-resistant Staphylococcus aureus (MRSA) and multi-resistant Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. hydroliq.com Resistance can arise through genetic mutations or the transfer of resistance genes between microorganisms, often via mobile genetic elements like plasmids. hydroliq.comyoutube.com The main drivers for the emergence and spread of MDR include the excessive and inappropriate use of antibiotics, incomplete treatment courses, inadequate infection control measures, and environmental factors like antibiotic residues in wastewater. hydroliq.com

Strategic Imperatives for Novel Antimicrobial Agent Discovery and Development

The increasing frequency of resistance among key pathogens is diminishing the effectiveness of existing antibiotics, highlighting an urgent need for new antimicrobial agents. nih.govgavi.org The development pipeline for new antibiotics has been relatively dry since the 1980s, with few truly novel classes reaching the market. gavi.orgreactgroup.org This "innovation void" underscores the scientific and technical challenges involved in discovering effective and safe new antibacterials. reactgroup.orgwho.int

Addressing the problem of antibiotic resistance requires a multifaceted approach, including reducing the selective pressures for resistance development and incentivizing renewed investment in antibiotic discovery and development. nih.gov Bringing new antibiotics to the clinic is critical for maintaining the level of infection control necessary for many modern medical procedures. nih.gov The stringent criteria for successful drug development, balancing high efficacy against a broad spectrum of pathogens with minimal human toxicity, contribute to a high failure rate in the process. nih.gov Therefore, a well-funded pipeline is essential to sustain the continuous delivery of novel candidate drugs into clinical trials. nih.gov

Positioning of Cetolozane within the Evolving Landscape of β-Lactam Antibiotics

This compound is a semi-synthetic fifth-generation cephalosporin (B10832234) antibiotic, a class of β-lactam antibacterial drugs. nih.gov β-lactam antibiotics are the most widely used group of antibiotics and primarily exert their effect by inhibiting bacterial cell wall biosynthesis. wikipedia.orgdrugbank.com They achieve this by binding to penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycans, a key component of the bacterial cell wall. nih.govdrugbank.comfda.govnih.gov Inhibition of PBPs weakens the cell wall, leading to cell lysis and death. drugbank.comfda.govnih.gov

Bacterial resistance to β-lactam antibiotics primarily occurs through enzymatic hydrolysis of the β-lactam ring by β-lactamase enzymes or by the presence of altered PBPs with reduced affinity for the antibiotic. youtube.comwikipedia.orgnih.gov β-lactamases hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. wikipedia.orgfrontiersin.org

This compound shares the basic chemical and biological attributes and mechanism of action with other β-lactam antibacterials, primarily inhibiting the transpeptidation step of bacterial peptidoglycan biosynthesis by inactivating PBPs. fda.gov The binding of β-lactams to PBPs results in the acylation of specific serine residues within the enzyme's active site, leading to the inactivation of their transpeptidase activity. fda.gov The affinity for PBPs is a principal determinant of an antibiotic's antibacterial spectrum and potency. fda.gov

This compound is notable for its high affinity for the PBPs of certain problematic Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.govdrugbank.com Specifically, it has shown high affinity in vitro for PBPs 1b, 1c, 2, and 3 in P. aeruginosa and PBP3 in E. coli, with affinities at least twofold higher than those of ceftazidime (B193861) and imipenem (B608078) for essential P. aeruginosa PBPs. nih.govdrugbank.comfda.gov

Structurally, this compound is an oxyimino-aminothiazolyl cephalosporin. wikipedia.orgnih.gov It contains a 7-aminothiadiazole moiety, which contributes to increased activity against Gram-negative organisms, and an alkoximino group, which provides stability against many β-lactamases. wikipedia.org A dimethylacetic acid moiety is present, contributing to enhanced activity against P. aeruginosa. wikipedia.org The addition of a bulky side chain, a pyrazole (B372694) ring, at the 3-position is thought to prevent hydrolysis of the β-lactam ring via steric hindrance. wikipedia.org Compared to ceftazidime, which has a lighter pyridium at the 3-position, this compound's heavier side chain provides improved steric hindrance against hydrolysis mediated by AmpC β-lactamases. nih.gov

While this compound possesses intrinsic activity against many Gram-negative bacteria, including some resistant strains, its activity against bacteria producing extended-spectrum β-lactamases (ESBLs) and certain AmpC β-lactamases is enhanced by the co-administration of a β-lactamase inhibitor, such as tazobactam (B1681243). fda.govwikipedia.orgunmc.eduresearchgate.net Tazobactam is a β-lactam sulfone that acts as an irreversible inhibitor of certain class A and some class C β-lactamases, protecting this compound from hydrolysis. fda.govwikipedia.orgmims.com This combination broadens the spectrum of activity to include many ESBL-producing Enterobacteriaceae. fda.govwikipedia.org However, the combination of ceftolozane (B606591) and tazobactam is not active against carbapenemases like KPC and metallo-β-lactamases such as IMP and VIM. fda.govnih.gov

Research findings highlight this compound's potent in vitro activity against P. aeruginosa, including many MDR isolates resistant to carbapenems, cephalosporins, fluoroquinolones, and/or aminoglycosides. fda.govunmc.edunih.gov Studies have shown high susceptibility rates for this compound-tazobactam against non-carbapenemase-producing carbapenem-resistant P. aeruginosa clinical isolates. nih.gov The activity of this compound against P. aeruginosa is attributed to its high affinity for the organism's PBPs, and this activity is generally not significantly affected by the overexpression of AmpC or the loss of OprD porins, mechanisms that can confer resistance to other cephalosporins. nih.govunmc.edunih.gov

Key Structural Features and Their Contribution to this compound's Activity

Structural FeatureLocationContribution to ActivitySource
β-Lactam RingCore StructureEssential for binding to PBPs and inhibiting cell wall synthesis. wikipedia.org
7-Aminothiadiazole MoietyC-7 Side ChainIncreased activity against Gram-negative organisms. wikipedia.org
Alkoximino GroupC-7 Side ChainProvides stability against many β-lactamases. wikipedia.org
Dimethylacetic Acid MoietyC-7 Side ChainContributes to enhanced activity against Pseudomonas aeruginosa. wikipedia.org
Pyrazole RingC-3 Side ChainBulky group providing steric hindrance, preventing hydrolysis by certain β-lactamases. wikipedia.org

Comparison of PBP Affinity: this compound vs. Other β-Lactams (In Vitro)

AntibioticPBP 1b (P. aeruginosa)PBP 1c (P. aeruginosa)PBP 2 (P. aeruginosa)PBP 3 (P. aeruginosa)PBP 3 (E. coli)Source
This compoundHigh AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity nih.govdrugbank.com
CeftazidimeLower AffinityLower AffinityLower AffinityLower AffinityNot Specified nih.govfda.gov
ImipenemLower AffinityLower AffinityLower AffinityLower AffinityNot Specified nih.gov

Note: "High Affinity" indicates affinity at least twofold higher than ceftazidime for essential P. aeruginosa PBPs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N12O8S2 B10828692 Cetolozane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N12O8S2

Molecular Weight

666.7 g/mol

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/t12-,18-/m1/s1

InChI Key

JHFNIHVVXRKLEF-KZULUSFZSA-N

Isomeric SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Origin of Product

United States

Molecular Mechanisms of Cetolozane Action in Bacterial Systems

Fundamental Principles of Bacterial Cell Wall Biosynthesis Inhibition

The bacterial cell wall, primarily composed of peptidoglycan, is a crucial structural component that provides rigidity and protects the cell from osmotic lysis. taylorandfrancis.comsigmaaldrich.com Peptidoglycan synthesis is a complex, multi-step process involving the cytoplasmic synthesis of precursor molecules, their transport across the cell membrane, and their polymerization and cross-linking in the periplasmic space. sigmaaldrich.comdentalcare.comnih.govmicrobenotes.com Antibiotics that inhibit cell wall biosynthesis, such as β-lactams and glycopeptides, exploit the uniqueness of this pathway to bacteria, offering selective toxicity. sigmaaldrich.commicrobenotes.comopenstax.org β-lactam antibiotics, including cephalosporins like cetolozane, inhibit the transpeptidation step, which is the final stage of peptidoglycan synthesis responsible for cross-linking the glycan chains. taylorandfrancis.comsigmaaldrich.comdentalcare.commicrobenotes.comopenstax.org This inhibition weakens the cell wall, making the bacterium susceptible to internal osmotic pressure and leading to cell lysis. sigmaaldrich.commicrobenotes.com

Targeted Inhibition of Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes that are the targets of β-lactam antibiotics. taylorandfrancis.comnih.govwikipedia.org These enzymes are involved in the polymerization and modification of peptidoglycan. nih.gov β-lactam antibiotics bind to the active site of PBPs, which are members of the DD-transpeptidase family, and acylate a specific serine residue, leading to irreversible inactivation of their transpeptidase activity. taylorandfrancis.comwikipedia.orgfda.govfrontiersin.org This inactivation prevents the cross-linking of peptidoglycan strands, disrupting the structural integrity of the cell wall. taylorandfrancis.commicrobenotes.com The affinity of a β-lactam for different PBPs is a key factor determining its antibacterial spectrum and potency. fda.gov

Specificity and Affinity of this compound for Key PBPs (e.g., PBP1b, PBP1c, PBP2, PBP3) in Gram-Negative Bacteria (e.g., P. aeruginosa, E. coli)

This compound demonstrates high affinity for specific PBPs in Gram-negative bacteria, particularly Pseudomonas aeruginosa and Escherichia coli. fda.govnih.gov It is primarily recognized as a potent inhibitor of PBP3 in P. aeruginosa, which is essential for cell wall synthesis, cell replication, and viability. fda.gov Studies have shown that this compound has higher affinity for P. aeruginosa PBPs (1b, 1c, and 3) that are crucial for cell wall synthesis compared to ceftazidime (B193861). fda.gov A comparative analysis of PBP binding in P. aeruginosa and E. coli revealed that this compound exhibits notable affinity for PBP3 in both organisms. fda.govnih.gov

Data on the binding affinities (expressed as IC50 values) of this compound for key P. aeruginosa PBPs highlight its preferential targeting of PBP3 and PBP1b. fda.gov

PBP in P. aeruginosaThis compound IC50 (mg/L)
PBP1bLow
PBP1cModerate
PBP2>50
PBP3Low

Note: IC50 values represent the concentration required to inhibit 50% of fluorescent penicillin binding. Lower IC50 values indicate higher affinity. fda.gov

This selective binding profile contributes significantly to this compound's activity against these important Gram-negative pathogens. fda.govnih.gov

Comparative Analysis of PBP Binding Characteristics with Other β-Lactams

Comparing the PBP binding characteristics of this compound with other β-lactam antibiotics reveals differences in their target profiles. While many β-lactams target PBPs, their specific affinities for different PBP subtypes can vary, influencing their spectrum of activity and efficacy against different bacterial species. wikipedia.orgfda.govnih.gov For instance, compared to imipenem (B608078), this compound has shown higher affinity for PBP3 and PBP1b in P. aeruginosa, but lower affinity for PBP2 and PBP1c. fda.gov Cephalosporins, in general, have been observed to preferentially target PBP1a and PBP3 in P. aeruginosa. nih.gov These differences in PBP binding profiles contribute to the distinct antibacterial profiles of various β-lactam antibiotics. wikipedia.orgfda.govnih.gov

Structural Elucidation of this compound-PBP Complexes

Understanding the precise interactions between this compound and its PBP targets at the molecular level is crucial for elucidating its mechanism of action and informing future drug design efforts. This is achieved through a combination of advanced structural biology techniques.

Advanced Spectroscopic and Crystallographic Studies

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with ligands, such as antibiotics binding to PBPs. nih.govdiamond.ac.ukmdpi.comresearchgate.net By obtaining crystals of PBPs in complex with this compound, researchers can visualize the binding site and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that mediate the recognition and inhibition process. nih.govnih.govrcsb.org While direct crystallographic data for this compound-PBP complexes were not explicitly found in the provided snippets, studies on other β-lactam-PBP complexes demonstrate the utility of this approach in understanding binding modes. nih.govrcsb.org Spectroscopic methods can complement crystallographic data by providing information on the dynamics and conformational changes that occur upon ligand binding. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Binding Interactions

Computational modeling and molecular dynamics (MD) simulations play a vital role in understanding the dynamic nature of protein-ligand interactions and can provide insights that are difficult to obtain from static crystal structures alone. nih.govplos.orgnih.govfortunejournals.combiorxiv.org These methods can simulate the behavior of this compound and PBPs over time, allowing researchers to study the binding process, estimate binding affinities, and identify key residues involved in the interaction. nih.govplos.orgnih.govfortunejournals.combiorxiv.org MD simulations can reveal the flexibility of the PBP structure and how it accommodates the binding of this compound, as well as the stability of the resulting complex. nih.govfortunejournals.com While specific computational studies on this compound-PBP complexes were not detailed in the provided snippets, the application of these techniques to other PBP inhibitors highlights their value in elucidating binding mechanisms at a molecular level. nih.govplos.orgnih.govfortunejournals.combiorxiv.org

Inhibition Kinetics and Thermodynamics of PBP-Cetolozane Interactions

Beta-lactam antibiotics, including this compound, inhibit bacterial growth by acylating the active site serine residue of penicillin-binding proteins (PBPs) wikipedia.orgfda.gov. This process involves the formation of a covalent bond between the beta-lactam and the enzyme, leading to the inactivation of the PBP's transpeptidase activity, which is essential for peptidoglycan cross-linking and bacterial cell wall synthesis wikipedia.orgetflin.com. The interaction can be broadly described by kinetic parameters such as the second-order acylation rate constant (k_acyl or k_inact/K_i) and the deacylation rate constant (k_deacyl) researchgate.netnih.gov.

The acylation step involves the initial reversible binding of the beta-lactam to the PBP, followed by the formation of a stable covalent acyl-enzyme complex wikipedia.orgresearchgate.net. The rate of this acylation is a key determinant of the antibiotic's effectiveness researchgate.net. While the acylation step is generally fast for effective beta-lactams, the deacylation rate from the PBP-acyl complex is typically very slow, rendering the enzyme inactive for a prolonged period researchgate.net. For most PBPs, the rate of bacterial growth and new PBP synthesis is faster than the deacylation rate, making the inhibition effectively irreversible in a clinical context researchgate.net.

Thermodynamic parameters, such as binding free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), govern the initial non-covalent binding of the beta-lactam to the PBP before the covalent bond is formed nih.gov. These parameters reflect the affinity and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the antibiotic and the enzyme's active site wikipedia.orgnih.govplos.org. A higher negative binding free energy generally indicates a stronger affinity nih.gov.

Research findings on beta-lactam-PBP interactions highlight the variability in affinity and kinetic rates among different PBPs within a single bacterial species and across different species nih.govnih.govresearchgate.net. For instance, studies on other cephalosporins have shown differential binding affinities for various PBPs in Staphylococcus aureus and Streptococcus pneumoniae nih.gov. Resistance mechanisms, such as mutations in PBP structure, can lead to reduced binding affinity or altered kinetic profiles, impacting the effectiveness of beta-lactam antibiotics etflin.comopen.edumcmaster.ca.

While specific detailed kinetic and thermodynamic data for this compound-PBP interactions across a wide range of bacteria were not retrieved, studies have indicated this compound's activity against Pseudomonas aeruginosa, targeting PBP3 fda.gov. Affinity data (IC50) for this compound against Neisseria gonorrhoeae PBPs have also been reported, showing binding to PBP2 at certain concentrations csic.es.

Due to the limited availability of specific kinetic and thermodynamic data for this compound in the provided search results, a detailed data table specific to this compound's interaction with various PBPs cannot be generated. The search results primarily offered general principles and data for other beta-lactams.

Bacterial Resistance Mechanisms Against Cetolozane

β-Lactamase-Mediated Hydrolysis of Ceftolozane (B606591)

Bacterial production of β-lactamase enzymes is a major mechanism of resistance to β-lactam antibiotics, including ceftolozane. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.gov While ceftolozane was designed with enhanced stability against certain β-lactamases, it remains susceptible to hydrolysis by others. frontiersin.orgnih.govnih.govnih.govnih.gov

Specificity and Hydrolytic Activity of Class A, C, and D β-Lactamases

β-lactamases are classified into four Ambler classes (A, B, C, and D) based on their amino acid sequences. nih.gov Classes A, C, and D utilize a serine mechanism for hydrolysis, while Class B enzymes are metallo-β-lactamases requiring zinc. nih.gov

Ceftolozane was specifically engineered to be stable against hydrolysis by the chromosomally encoded Class C β-lactamase of P. aeruginosa, known as Pseudomonas-derived cephalosporinase (B13388198) (PDC). frontiersin.orgnih.govnih.govoup.comoup.com This stability is partly due to a bulky pyrazole (B372694) side chain at the 3-position of the cephem ring, which provides steric hindrance near the PDC active site. nih.govoup.comcontagionlive.comoup.com However, mutations in blaPDC can lead to PDC variants with increased catalytic activity towards ceftolozane, contributing to resistance. frontiersin.orgnih.govoup.comcontagionlive.comfrontiersin.orgmdpi.com

Despite its stability against wild-type PDC, ceftolozane is susceptible to hydrolysis by certain Class A extended-spectrum β-lactamases (ESBLs), such as PER and GES types, but generally not CTX-M-type enzymes. frontiersin.orgnih.govconicet.gov.ar Some Class D ESBLs, including OXA-2 and OXA-10-like enzymes, can also affect ceftolozane efficacy. frontiersin.orgnih.govconicet.gov.ar Additionally, ceftolozane is readily hydrolyzed by Class A carbapenemases like KPC and Class B metallo-β-lactamases (MBLs) such as VIM, IMP, and NDM. frontiersin.orgnih.govnih.govnih.govoup.com Activity against bacteria producing Class D OXA β-lactamases is variable. nih.gov

Ambler ClassExamples of EnzymesHydrolytic Activity Against Ceftolozane
Class APER, GES (ESBLs); KPC (Carbapenemase)Susceptible (ESBLs), Significant (KPC)
Class CPDC (P. aeruginosa AmpC)Stable (Wild-type), Increased (Variants)
Class DOXA-2, OXA-10-like (ESBLs); OXA-14, OXA-19, OXA-35Variable (ESBLs), Significant (Others)
Class BVIM, IMP, NDM (MBLs)Readily Hydrolyzed

Impact of β-Lactamase Inhibitors (e.g., Tazobactam) on Ceftolozane Stability

Ceftolozane is combined with tazobactam (B1681243), a penicillin-based sulfone β-lactamase inhibitor. nih.govfrontiersin.orgnih.govnih.govwikipedia.org Tazobactam primarily inactivates most Class A β-lactamases, including many ESBLs, and has variable activity against Class C and Class D enzymes. nih.govfrontiersin.orgnih.govnih.gov The addition of tazobactam is intended to protect ceftolozane from hydrolysis by susceptible β-lactamases, thereby extending its spectrum of activity, particularly against ESBL-producing Enterobacteriaceae. nih.govnih.govnih.govwikipedia.org However, tazobactam does not inhibit carbapenemases (Class A, B, or D). frontiersin.orgnih.govcontagionlive.com Consequently, the ceftolozane-tazobactam combination is generally not active against carbapenemase producers. nih.gov While tazobactam enhances ceftolozane's activity against certain β-lactamase producers, its effectiveness can be influenced by the specific β-lactamase present and the level of its expression. asm.orgumich.edu

Structural Basis of β-Lactamase-Ceftolozane Interactions and Inhibition

The interaction between β-lactamases and ceftolozane, and the effect of inhibitors like tazobactam, is governed by the structural features of the molecules and the enzyme's active site. Ceftolozane's bulky R2 side chain contributes to its stability against wild-type PDC by creating steric hindrance. nih.govcontagionlive.comoup.comasm.org However, amino acid substitutions, insertions, or deletions in key regions of β-lactamases, particularly the Ω-loop in AmpC enzymes, can alter the active site conformation. contagionlive.comasm.org These structural changes can enlarge the active site, allowing for more efficient accommodation and hydrolysis of ceftolozane. contagionlive.comasm.org For example, molecular dynamics simulations have shown that specific PDC variants, such as PDC-3 E219K, exhibit increased conformational flexibility in the Ω-loop, opening a hidden pocket that stabilizes ceftolozane for hydrolysis. nih.govasm.orgasm.org Tazobactam, as a suicide inhibitor, forms a stable acyl-enzyme complex with susceptible β-lactamases, leading to enzyme inactivation. nih.gov However, the effectiveness of tazobactam against certain enzymes, like PDC variants, can be lower compared to other inhibitors like avibactam, potentially leading to higher minimum inhibitory concentrations (MICs) of ceftolozane-tazobactam. researchgate.net

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins are the essential bacterial enzymes involved in peptidoglycan synthesis, the primary component of the bacterial cell wall. nih.govmdpi.com β-lactam antibiotics, including ceftolozane, exert their bactericidal effect by inhibiting the transpeptidase and DD-carboxypeptidase activities of PBPs through covalent binding to a catalytic serine residue in the active site. nih.govmdpi.com Alterations in PBPs can lead to reduced binding affinity for the antibiotic, thereby conferring resistance. researchgate.netnih.gov

Identification and Characterization of PBP Mutations Conferring Resistance

Mutations in the genes encoding PBPs, particularly ftsI (encoding PBP3), have been identified as a mechanism of resistance to ceftolozane. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govasm.orgnih.govasm.orgresearchgate.net PBP3 is a high molecular weight, essential PBP with transpeptidase activity and is a primary target of cephalosporins like ceftolozane. nih.govnih.govfrontiersin.orgmdpi.com Studies have reported specific mutations in PBP3, such as R504C/R504H and F533L substitutions, associated with resistance to ceftolozane-tazobactam and other β-lactams in P. aeruginosa. frontiersin.orgnih.gov Other PBP mutations, including an N117S substitution in PBP3, have also been observed in resistant isolates, although their direct link to ceftolozane resistance requires further investigation. nih.gov While less common than β-lactamase production and efflux pump mechanisms, PBP mutations represent a significant mechanism that can lead to cross-resistance to multiple antimicrobials. nih.govasm.orgresearchgate.net

Functional Consequences of PBP Alterations on Ceftolozane Binding Affinity

Mutations in PBPs can lead to structural changes that reduce the binding affinity of ceftolozane to its target proteins. researchgate.netnih.gov This reduced affinity means that higher concentrations of the antibiotic are required to inhibit cell wall synthesis effectively, resulting in increased MICs and a resistant phenotype. researchgate.netnih.gov While ceftolozane exhibits high affinity for essential P. aeruginosa PBPs, including PBP1b, PBP1c, and PBP3, mutations can compromise this interaction. nih.govfrontiersin.orgnih.govoup.comdovepress.comasm.orgfrontiersin.org Studies analyzing the 50% inhibitory concentrations (IC50s) of ceftolozane for PBPs in resistant isolates have shown a tendency towards increased IC50s for PBP3, indicating reduced binding affinity. nih.gov The specific functional consequences of PBP alterations on ceftolozane binding are an active area of research, with ongoing efforts to characterize how different mutations impact the interaction between the antibiotic and its cellular targets. nih.gov

Efflux Pump Systems

Bacterial efflux pumps are active transporters located in the cell membrane that expel a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov This active extrusion reduces the intracellular concentration of the antibiotic below the level required to inhibit bacterial growth, thereby conferring resistance. nih.govmdpi.com In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family efflux pumps are particularly significant multidrug transporters, often comprising a tripartite system spanning the inner membrane, periplasm, and outer membrane. frontiersin.orgmdpi.com Pseudomonas aeruginosa harbors several RND efflux systems, including MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, which play crucial roles in intrinsic and acquired resistance to various antibiotics. frontiersin.orgmdpi.comnih.gov

Characterization of Efflux Pump Overexpression and Contribution to Resistance

Overexpression of efflux pumps is a well-documented mechanism contributing to antibiotic resistance in P. aeruginosa. mdpi.comnih.govasm.orgasm.orgnih.gov While ceftolozane is considered a poor substrate for some of the major P. aeruginosa efflux pumps, such as MexAB-OprM, overexpression of certain systems can still play a role in reduced susceptibility or the development of resistance, often in combination with other mechanisms. nih.govasm.orgnih.govnih.govoup.comoup.com

Studies characterizing ceftolozane-tazobactam resistance in P. aeruginosa clinical isolates have investigated the involvement of efflux pump overexpression. For instance, some isolates demonstrating resistance or reduced susceptibility to ceftolozane-tazobactam have shown indicators for the upregulation of efflux systems like MexXY. asm.org Although ceftolozane is not typically considered a substrate for MexXY, its overexpression is linked to decreased susceptibility to other antibiotics like cefepime, and isolates with MexXY upregulation often harbor additional resistance mechanisms, such as acquired β-lactamases. asm.org

While the direct contribution of MexAB-OprM overexpression to ceftolozane resistance is often considered limited due to ceftolozane being a weak substrate, studies have explored its potential synergistic effects with other mechanisms like AmpC overexpression. mdpi.comnih.gov Some research suggests that while MexAB-OprM overexpression alone may not confer high-level ceftolozane resistance, it could contribute to reduced susceptibility, particularly when coupled with other genetic alterations. nih.govnih.gov

Data from studies evaluating resistance mechanisms in P. aeruginosa isolates with reduced susceptibility to ceftolozane-tazobactam and/or ceftazidime-avibactam have provided insights into the prevalence of efflux pump alterations. For example, among isolates non-susceptible to both ceftazidime-avibactam and ceftolozane-tazobactam, nearly half carried mutations or disruptions in genes leading to efflux pump upregulation. asm.org In a population of isolates susceptible to ceftazidime-avibactam but non-susceptible to ceftolozane-tazobactam, a greater proportion carried indicators for MexXY upregulation. asm.org Conversely, among isolates non-susceptible to ceftazidime-avibactam but susceptible to ceftolozane-tazobactam, a significant percentage carried mutations associated with MexAB-OprM upregulation. asm.org

The following table summarizes findings on the prevalence of efflux pump upregulation indicators in different P. aeruginosa resistance profiles based on one study:

Resistance Profile (CZA/C/T)Indicator for Efflux Pump UpregulationPercentage of IsolatesRelevant Efflux System(s)
Non-Susceptible / Non-SusceptiblePresent~47% asm.orgVarious, including Mex systems asm.org
Susceptible / Non-SusceptiblePresent (Greater proportion) asm.orgNot specified, but higher than other groups asm.orgMexXY more prevalent asm.org
Non-Susceptible / SusceptiblePresent~35% asm.orgMexAB-OprM more prevalent asm.org

Note: Percentages are approximate based on interpretation of graphical data where specific numbers were not explicitly stated for all categories.

These findings suggest that while specific efflux systems may be more commonly associated with resistance to certain beta-lactams, efflux pump upregulation, in general, is a recurring mechanism observed in ceftolozane-tazobactam resistant P. aeruginosa, often alongside other resistance determinants. nih.govasm.org

Mechanisms of Efflux Pump Regulation and Substrate Specificity

The regulation of efflux pump expression in bacteria is complex and can be influenced by various factors, including exposure to antibiotics and other environmental stimuli. nih.govmdpi.com Genes encoding RND efflux systems are often organized in operons and are subject to transcriptional regulation. mdpi.com Mutations in regulatory genes can lead to constitutive overexpression of efflux pumps. asm.orgasm.org For example, mutations affecting repressors or activators of efflux pump operons can result in increased pump production and subsequent antibiotic extrusion. asm.orgasm.org

The substrate specificity of efflux pumps is determined by the structure of the pump proteins, particularly the binding sites within the transporter. nih.govmdpi.commdpi.com Different efflux pumps have varying affinities for different classes of antibiotics. mdpi.com As mentioned, ceftolozane is generally considered a poor substrate for prominent P. aeruginosa efflux pumps like MexAB-OprM. asm.orgnih.govnih.govoup.comoup.com This inherent characteristic contributes to ceftolozane's activity against strains that overexpress these pumps. nih.govnih.gov However, mutations within the efflux pump genes themselves can potentially alter substrate specificity, although specific instances directly linking such mutations to increased ceftolozane efflux are less commonly reported compared to other resistance mechanisms like AmpC modifications. mdpi.com While mutations in mexD have been associated with altered substrate specificity of MexCD-OprJ and linked to resistance to other beta-lactams and ceftolozane-tazobactam, further research is needed to fully elucidate the specific interactions and regulatory changes that lead to significant ceftolozane efflux. mdpi.com

Outer Membrane Permeability Modifications

The outer membrane of Gram-negative bacteria serves as a crucial barrier that limits the entry of many antibiotics, particularly hydrophilic molecules like beta-lactams. frontiersin.orgnih.govmdpi.comnih.gov Antibiotics typically traverse the outer membrane through protein channels called porins. frontiersin.orgnih.govmdpi.comnih.gov Modifications to these porin channels or their expression levels can significantly impact the intracellular concentration of antibiotics and contribute to resistance. nih.govmdpi.comnih.gov

Role of Porin Channels in Ceftolozane Uptake

Porin channels facilitate the diffusion of hydrophilic molecules across the outer membrane. nih.govmdpi.comnih.gov In P. aeruginosa, OprD is a well-characterized porin known to be involved in the uptake of carbapenems, and its loss is a major mechanism of resistance to this class of antibiotics. contagionlive.comfrontiersin.orgnih.govoup.comoup.comasm.org Other porins also contribute to the general permeability of the outer membrane. asm.org

While many beta-lactams rely on specific porins for efficient entry, studies suggest that ceftolozane's uptake is less dependent on OprD compared to carbapenems like imipenem (B608078). contagionlive.comnih.govoup.comoup.com This characteristic is advantageous for ceftolozane's activity against P. aeruginosa strains that have lost OprD function. contagionlive.comnih.govoup.comoup.com However, alterations in other porins or general changes in outer membrane permeability can still potentially influence ceftolozane entry, although this is often considered a less impactful mechanism for high-level resistance compared to enzymatic inactivation or specific efflux pump overexpression in some contexts. jidc.orgnih.gov

Mechanisms of Reduced Porin Expression or Function

Reduced outer membrane permeability leading to antibiotic resistance can occur through two primary mechanisms related to porins: a decrease in the number of porin channels and/or mutations that alter the selectivity or function of the porin channel. nih.govmdpi.com

Loss of porin function, particularly OprD in P. aeruginosa, is commonly mediated by mutations in the gene encoding the porin (oprD). contagionlive.comnih.govoup.com These mutations can include insertions, deletions, or point mutations that result in a non-functional protein or lead to decreased expression levels. contagionlive.comnih.govoup.com Reduced expression of porins can also occur due to regulatory changes affecting the transcription or translation of porin genes. nih.govoup.com

While OprD loss is a major determinant of carbapenem (B1253116) resistance, its impact on ceftolozane susceptibility is less pronounced. contagionlive.comnih.govoup.comoup.com However, in the context of multi-drug resistance, reduced outer membrane permeability through porin modifications can act synergistically with other resistance mechanisms, contributing to higher levels of resistance to multiple antibiotics, including potentially reducing the effective intracellular concentration of ceftolozane when other mechanisms are also present. nih.gov Studies have observed decreased oprD expression in some ceftolozane-tazobactam resistant isolates, although this alone may not fully explain the resistance phenotype and is often found alongside other resistance determinants like increased efflux pump expression or AmpC modifications. nih.gov

The complex interplay between reduced outer membrane permeability and other resistance mechanisms highlights the multifaceted nature of bacterial resistance to antibiotics like ceftolozane.

Structure Activity Relationships Sar and Rational Design of Cetolozane Analogs

Elucidation of Key Structural Features for Antimicrobial Activity

Ceftolozane (B606591), as a β-lactam antibiotic, exerts its antimicrobial effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). The presence of the β-lactam ring is fundamental to this mechanism. The specific antimicrobial activity of ceftolozane, particularly its potency against P. aeruginosa, is significantly influenced by the side chain attached to the 3-position of the cephem nucleus. This modified side chain, a pyrazole (B372694) substituent, provides improved steric hindrance, contributing to stability against certain β-lactamases, such as AmpC. The oxyimino-aminothiazolyl group at the 7-position is also a common feature in extended-spectrum cephalosporins and contributes to the broad-spectrum activity.

Impact of Side Chain Modifications on PBP Binding and β-Lactamase Stability

Modifications to the side chains of cephalosporins, particularly at the 3- and 7-positions, have a profound impact on their interaction with bacterial targets and resistance mechanisms. The modified side chain at the 3-position of ceftolozane is key to its potent antipseudomonal activity. This structural alteration enhances its ability to evade resistance mechanisms employed by P. aeruginosa, including reduced uptake through porins and modifications of PBPs. Ceftolozane demonstrates high affinity for essential P. aeruginosa PBPs, including PBP1b, PBP1c, PBP2, and PBP3. Notably, it exhibits a lower affinity for PBP4, which can act as a trap target for some β-lactams and is linked to AmpC induction.

The stability of ceftolozane against hydrolysis by bacterial β-lactamases is another critical aspect influenced by its structure. The 3-position side chain contributes to steric hindrance, which helps prevent hydrolysis by AmpC β-lactamases. While ceftolozane is stable against common β-lactamases like TEM-1 and SHV-1, it can be compromised by ESBLs and carbapenemases. The co-administration with tazobactam (B1681243), a β-lactamase inhibitor, is essential to protect ceftolozane from degradation by many ESBLs, thereby extending its spectrum of activity. Tazobactam, a β-lactam sulfone, binds irreversibly to the active site of certain serine β-lactamases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cetolozane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach can be applied to ceftolozane derivatives to predict their antimicrobial activity based on their structural properties. By analyzing the structural features and corresponding activity data of various analogs, QSAR models can identify molecular descriptors that are most predictive of potency against specific bacterial targets or stability against resistance mechanisms. These models can then be used to guide the synthesis of new derivatives with potentially improved properties. While general QSAR approaches are well-established in drug discovery, specific detailed QSAR studies focused solely on a wide range of diverse ceftolozane derivatives were not prominently detailed in the provided search results. However, the principles of QSAR are applicable to optimizing the ceftolozane scaffold.

Computational Approaches in this compound Optimization and Lead Generation

Computational methods play a significant role in modern drug discovery, including the optimization of existing leads like ceftolozane and the generation of new potential drug candidates. Techniques such as molecular docking, molecular dynamics simulations, and virtual screening can be employed to understand the interaction of ceftolozane and its analogs with bacterial targets like PBPs and β-lactamases at a molecular level.

Molecular docking can predict the binding orientation and affinity of different ceftolozane derivatives to the active sites of PBPs, providing insights into how structural modifications affect binding strength. Molecular dynamics simulations can offer a more dynamic view of these interactions, accounting for the flexibility of both the antibiotic and the target protein. Virtual screening of large chemical libraries can potentially identify novel scaffolds or fragments that could serve as starting points for designing new ceftolozane-like antibiotics or β-lactamase inhibitors. These computational approaches can help prioritize which analogs to synthesize and test experimentally, accelerating the lead optimization process.

Design Strategies for Overcoming Specific Resistance Mechanisms through Structural Innovation

Rational design strategies are employed to develop ceftolozane analogs or combinations that can overcome specific mechanisms of bacterial resistance. Key resistance mechanisms challenging β-lactam antibiotics include the production of β-lactamases, alterations in PBPs, reduced outer membrane permeability (e.g., porin loss), and increased efflux pump activity.

Ceftolozane's design already incorporates features to counter some of these mechanisms, such as its stability against certain AmpC enzymes and its ability to evade some efflux pumps and porin-mediated resistance in P. aeruginosa. However, resistance can emerge through mechanisms like the production of ESBLs, carbapenemases (including metallo-β-lactamases), or mutations leading to overexpression or structural modification of AmpC.

Design strategies to overcome these include:

Developing novel β-lactamase inhibitors: Identifying or designing new inhibitors that can effectively inactivate a broader range of β-lactamases, including those that hydrolyze ceftolozane. Tazobactam covers many Class A and some Class C enzymes, but is less effective against others, particularly metallo-β-lactamases.

Modifying the ceftolozane scaffold: Introducing structural changes to ceftolozane itself to reduce its susceptibility to hydrolysis by specific β-lactamases or to improve its binding to altered PBPs. This could involve modifications to the existing side chains or the introduction of new functional groups.

Designing compounds that overcome permeability or efflux issues: Developing analogs that can better penetrate the bacterial outer membrane or are less recognized by efflux pumps.

Exploring novel combinations: Investigating combinations of ceftolozane with other antimicrobial agents or non-antibiotic compounds that can synergistically enhance its activity or inhibit resistance mechanisms.

Understanding the specific mutations and structural changes in bacterial resistance determinants (like altered AmpC or PBPs) is crucial for the rational design of new agents or combinations targeting these resistant strains.

In Vitro Antimicrobial Activity and Susceptibility Profiling of Cetolozane

Determination of Minimum Inhibitory Concentrations (MICs) Across Diverse Bacterial Isolates

Minimum Inhibitory Concentrations (MICs) are a fundamental measure of the in vitro potency of an antimicrobial agent against a specific bacterial isolate. Studies have determined the MICs of ceftolozane (B606591), often in combination with tazobactam (B1681243), across a diverse collection of bacterial pathogens. mdpi.comfda.govbjid.org.br These studies utilize standard methods such as broth microdilution and disk diffusion susceptibility assays, interpreted according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). fda.gov The activity of ceftolozane can be influenced minimally by growth conditions and test media, and no significant increase in MICs has been observed in the presence of human serum. fda.gov

Activity Spectrum Against Gram-Negative Pathogens (e.g., P. aeruginosa, Enterobacterales)

Ceftolozane, particularly in combination with tazobactam, demonstrates a significant spectrum of activity against clinically relevant Gram-negative pathogens. fda.gov This includes key members of the Enterobacteriaceae group, such as Escherichia coli and Klebsiella pneumoniae, as well as non-fermenting bacteria like P. aeruginosa. fda.gov

Against P. aeruginosa, ceftolozane-tazobactam has consistently shown potent activity, often being the most active β-lactam agent tested. mdpi.comfda.gov MIC50 and MIC90 values for P. aeruginosa isolates are typically low, indicating high susceptibility among a large proportion of strains. mdpi.comfda.gov For instance, surveillance data from the US and EU indicated a ceftolozane-tazobactam MIC50 of 4 mcg/mL for MDR P. aeruginosa isolates, which was the lowest among tested agents. fda.gov Studies in Latin America reported a P. aeruginosa susceptibility rate to ceftolozane-tazobactam of 68.1% (MIC50 2 mg/L, MIC90 >128 mg/L) in one study and 84.9% (MIC50/90, 1/16 μg/mL) in another, highlighting regional variations. mdpi.combjid.org.br

Against Enterobacterales, ceftolozane-tazobactam has shown greater in vitro activity than piperacillin-tazobactam. fda.gov Susceptibility rates vary among different species within this group. For E. coli, high susceptibility rates have been observed, with one study reporting 94.9% susceptibility and MIC50/90 values of 0.25/1 μg/mL. bjid.org.br Against K. pneumoniae, susceptibility rates can be lower, particularly in the presence of certain resistance mechanisms. bjid.org.br For example, one study found a susceptibility rate of 40.4% for K. pneumoniae with MIC50/90 values of 16/>32 μg/mL, largely attributed to the presence of blaKPC-2. bjid.org.br However, ceftolozane-tazobactam has shown activity against E. coli with an ESBL phenotype, inhibiting a high percentage of isolates at relatively low concentrations. fda.gov

Ceftolozane's activity against P. aeruginosa is attributed in part to its stability against hydrolysis by the chromosomal AmpC enzymes of this organism and its limited susceptibility to efflux and decreased porin mechanisms. fda.gov

Efficacy Against Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

A critical aspect of ceftolozane's profile is its efficacy against multi-drug resistant (MDR) and extensively drug-resistant (XDR) Gram-negative strains. fda.govmdpi.com Ceftolozane-tazobactam has demonstrated activity against strains of P. aeruginosa resistant to multiple other antibiotic classes, including carbapenems, cephalosporins, fluoroquinolones, and aminoglycosides. fda.gov This includes many MDR isolates. fda.govnih.gov

Studies have specifically evaluated the activity of ceftolozane-tazobactam against MDR and XDR P. aeruginosa isolates. mdpi.comnih.gov While susceptibility rates can vary depending on the specific resistance mechanisms present, ceftolozane-tazobactam has shown promising activity against these challenging strains. mdpi.com For instance, one study reported susceptibility rates among MDR and XDR P. aeruginosa isolates of 80.3% and 89.8%, respectively, in one patient group, and 74.5% and 85.0% in another. mdpi.com

Against MDR E. coli isolates, ceftolozane-tazobactam has shown favorable MICs compared to other cephalosporins like ceftazidime (B193861). fda.gov

It is important to note that while ceftolozane-tazobactam is active against many MDR and XDR strains, its activity is limited against bacteria producing certain types of carbapenemases, such as metallo-β-lactamases (including IMP, VIM, SPM) and some other β-lactamases like VEB, PER, and GES. fda.gov Similarly, its activity against K. pneumoniae producing blaKPC-2 is poor. bjid.org.brbjid.org.br

Here is a table summarizing some reported MIC and susceptibility data for ceftolozane-tazobactam against key Gram-negative pathogens:

Bacterial SpeciesIsolate TypeMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility Rate (%)Source
E. coliMDR0.54- fda.gov
E. coliAll Isolates0.25194.9 bjid.org.br
K. pneumoniaeAll Isolates16>3240.4 bjid.org.br
P. aeruginosaAll Isolates0.54- fda.gov
P. aeruginosaMDR4-80.3, 74.5 mdpi.com
P. aeruginosaXDR--89.8, 85.0 mdpi.com
P. aeruginosaAll Isolates (LA)2>12868.1 mdpi.com
P. aeruginosaAll Isolates (Brazil)11684.9 bjid.org.br
Other EnterobacteralesAll Isolates (Brazil)0.51681.1 bjid.org.br

Note: LA refers to Latin American isolates.

Time-Kill Kinetic Studies in vitro

In vitro time-kill kinetic studies are employed to assess the rate and extent of bacterial killing by an antimicrobial agent over time at various concentrations. page-meeting.org These studies provide insights into whether an antibiotic is bactericidal (causes a significant reduction in bacterial count) or bacteriostatic (inhibits bacterial growth).

Ceftolozane-tazobactam has demonstrated time-dependent bactericidal activity against target Gram-negative pathogens, including MDR strains. fda.gov Time-kill experiments have shown that ceftolozane-tazobactam can lead to significant decreases in bacterial colony-forming units (CFU/mL) over time. nih.gov For example, in hollow-fiber studies simulating epithelial lining fluid (ELF) pharmacokinetics, ceftolozane-tazobactam resulted in >3-log decreases in CFU/mL within the first 8 hours for most tested P. aeruginosa isolates, with bacterial counts reaching the limit of detection within 8-40 hours and showing no regrowth for up to 69 hours for susceptible strains. nih.gov

Time-kill studies have also been used to characterize the killing kinetics of different ceftolozane and tazobactam combinations. fda.gov Ceftolozane alone has displayed concentration-dependent activity against certain E. coli strains. fda.gov

Post-Antibiotic Effect (PAE) Determination in vitro

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after the concentration of an antimicrobial agent falls below the Minimum Inhibitory Concentration (MIC). While the provided search results mention time-kill studies and bactericidal activity, specific detailed information on the in vitro determination of the Post-Antibiotic Effect (PAE) for ceftolozane as a standalone compound was not prominently available within the provided snippets. Studies often focus on the combination with tazobactam.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in vitro

In vitro studies have investigated the potential for synergistic or antagonistic interactions between ceftolozane-tazobactam and other antimicrobial agents. wikipedia.orgnih.gov Combination therapy is sometimes used to enhance antibacterial activity, broaden the spectrum of coverage, or prevent the development of resistance.

Chequerboard analyses and time-kill studies are commonly used methods to evaluate these interactions. nih.govarvojournals.org Synergy is typically defined as a significantly greater effect from the combination compared to the sum of the effects of the individual agents, while antagonism is defined as a significantly lesser effect. mdpi.com

Combinations of ceftolozane-tazobactam with agents such as aztreonam, amikacin, tigecycline (B611373), and meropenem (B701) have resulted in synergistic effects against some tested bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and P. aeruginosa. fda.govnih.gov For instance, some synergistic effects were observed when ceftolozane-tazobactam was combined with other β-lactams, aminoglycosides, and tigecycline against selected Enterobacteriaceae and P. aeruginosa isolates. fda.gov

Importantly, studies have indicated that the potency of ceftolozane-tazobactam against common Gram-negative pathogens was not compromised in the presence of other commonly prescribed antibacterial agents, and ceftolozane-tazobactam did not antagonize the activity of these other antibacterials in vitro. nih.gov

Combinatorial Effects with β-Lactamase Inhibitors

Ceftolozane is frequently studied and used in combination with the β-lactamase inhibitor tazobactam. mdpi.commdpi.com Tazobactam is a known inhibitor of certain bacterial β-lactamases, particularly those belonging to Ambler class A, such as TEM and SHV enzymes, and also has activity against some class C enzymes like AmpC. mdpi.comwikipedia.org

The addition of tazobactam to ceftolozane is primarily intended to restore or enhance the activity of ceftolozane against Gram-negative bacteria that produce certain β-lactamases that would otherwise hydrolyze ceftolozane. mdpi.com While ceftolozane itself has some stability against certain β-lactamases like the chromosomal AmpC of P. aeruginosa, tazobactam extends the coverage to include Enterobacterales producing extended-spectrum β-lactamases (ESBLs). fda.govunmc.edu

Studies have shown that the addition of tazobactam increases the activity of ceftolozane against β-lactamase-expressing strains, such as E. coli producing AmpC, CMY-10, or CTX-M-15, in a concentration-dependent manner. fda.gov This combinatorial effect is crucial for the activity of the ceftolozane-tazobactam combination against many Enterobacterales that produce these enzymes. mdpi.com

However, the addition of tazobactam has no significant impact on the anti-pseudomonal activity of ceftolozane because P. aeruginosa rarely produces the ESBLs that tazobactam primarily inhibits. fda.gov Ceftolozane's intrinsic activity against P. aeruginosa, due to its stability against the organism's AmpC and its interaction with penicillin-binding proteins (PBPs), is the main driver of its efficacy against this pathogen. mdpi.comcontagionlive.com Ceftolozane has high affinity binding to P. aeruginosa PBPs 1b, 1c, and 3. unmc.edu

Another β-lactamase inhibitor, avibactam, is combined with ceftazidime (ceftazidime-avibactam) and is active against certain carbapenemase-producing Enterobacterales, including KPC producers, which are generally resistant to ceftolozane-tazobactam. unmc.eduwikipedia.orgwikipedia.org This highlights the different profiles and complementary roles of various β-lactam/β-lactamase inhibitor combinations.

Here is a table summarizing the impact of tazobactam on ceftolozane activity against different bacterial types:

Bacterial TypeImpact of Tazobactam AdditionRationaleSource
ESBL-producing EnterobacteralesIncreased activityTazobactam inhibits ESBLs mdpi.comunmc.edu
P. aeruginosaNo significant impactP. aeruginosa rarely produces ESBLs; Ceftolozane has intrinsic activity fda.gov
AmpC-producing EnterobacteralesIncreased activity (some strains)Tazobactam can inhibit certain AmpC enzymes fda.govmdpi.com

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Principles of Cetolozane

In vitro PK/PD Modeling

In vitro PK/PD models are valuable tools for simulating human-like drug concentration profiles and assessing the antibacterial activity of ceftolozane (B606591) under controlled conditions. These models allow for the investigation of exposure-response relationships and the identification of key PK/PD indices predictive of efficacy.

Dynamic in vitro infection models, such as the hollow-fiber infection model (HFIM), are frequently employed to simulate the time-course of ceftolozane concentrations observed in humans nih.govupf.edunih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.netmdpi.com. These models consist of a central compartment containing the growth medium and bacteria, connected to a system that allows for the continuous infusion and removal of the drug, mimicking the fluctuating drug levels in the body asm.org. The one-compartment PK-PD in vitro infection model is also utilized and is considered a robust tool for evaluating the PK/PD of antimicrobials mdpi.comasm.org. Studies using HFIM have investigated the activity of ceftolozane, often in combination with tazobactam (B1681243), against various bacteria, including extensively drug-resistant Pseudomonas aeruginosa isolates upf.edunih.govresearchgate.netnih.gov. These models can simulate specific concentration-time profiles, such as those projected for epithelial lining fluid in patients with pneumonia semanticscholar.org. Observed ceftolozane concentrations in the HFIM have been shown to closely match targeted concentrations, demonstrating the models' ability to accurately simulate pharmacokinetic profiles nih.govasm.org.

For beta-lactam antibiotics like ceftolozane, the pharmacodynamic index that best correlates with efficacy is typically the time that the unbound drug concentration remains above the minimum inhibitory concentration (%T>MIC) tga.gov.ausahealth.sa.gov.aunih.gov. This reflects the time-dependent killing characteristic of this class of antimicrobials upf.edunih.govresearchgate.netnih.govtga.gov.ausahealth.sa.gov.au. Other PK/PD indices, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC), are also considered in PK/PD analyses, though %T>MIC is generally the most predictive for beta-lactams researchgate.netnih.govresearchgate.netnih.gov.

Studies involving ceftolozane, particularly in combination with tazobactam, have investigated the relationship between these indices and bacterial killing asm.orgnih.govasm.org. For tazobactam in combination with ceftolozane, the percentage of the dosing interval that tazobactam concentrations remained above a threshold (%Time>threshold) was identified as the exposure measure most closely associated with efficacy against certain E. coli strains asm.orgnih.govasm.org. The magnitude of %Time>threshold for tazobactam associated with net bacterial stasis and bacterial reductions at 24 hours were approximately 35%, 50%, and 70% for 0, 1, and 2 log10 CFU reductions, respectively asm.orgnih.gov.

Dynamic Models Simulating Drug Exposure (e.g., Hollow Fiber Models)

Metabolite Identification and Metabolic Pathways in vitro or ex vivo

In vitro and ex vivo studies are commonly used in drug discovery to identify metabolites and understand metabolic pathways enamine.neteuropa.euchemrxiv.orgnih.govscispace.com. These studies often involve incubating the drug with liver microsomes, S9 fractions, or hepatocytes from various species, including humans enamine.netscispace.com. Analytical techniques such as liquid chromatography/tandem mass spectrometry (LC-MS/MS) are used to identify and characterize metabolites enamine.netchemrxiv.org.

Based on the available search results focusing specifically on the preclinical PK/PD of ceftolozane, detailed information regarding the specific in vitro or ex vivo identification of ceftolozane metabolites and its metabolic pathways was not found. While general methodologies for such studies are described in the literature, data specific to ceftolozane's metabolic fate in these systems were not retrieved in this search. Result tga.gov.au mentions that no appreciable accumulation of ceftolozane/tazobactam is observed following multiple doses, which might indirectly suggest limited metabolism, but this does not provide specific metabolite identification or pathway details.

Protein Binding Characteristics in vitro

The extent to which a drug binds to plasma proteins is an important pharmacokinetic parameter as only the unbound fraction is typically available to exert its pharmacological effect and distribute into tissues charnwooddiscovery.combioivt.comevotec.compharmaron.com. In vitro methods, such as equilibrium dialysis, are widely used to assess plasma protein binding charnwooddiscovery.comevotec.com.

Studies have shown that the binding of ceftolozane to human plasma proteins is low, approximately 16% to 21% tga.gov.au. This low protein binding suggests that a significant proportion of the drug in plasma is in its unbound, active form, which is available to penetrate tissues and interact with bacteria at the site of infection.

Emerging Research Directions and Future Perspectives for Cetolozane Research

Development of Next-Generation Cetolozane Derivatives with Enhanced Attributes

Research into developing next-generation ceftolozane (B606591) derivatives aims to improve its pharmacokinetic and pharmacodynamic properties, expand its spectrum of activity, or enhance its stability against resistance mechanisms. While specific details on this compound derivatives in the pipeline are not extensively detailed in the provided search results, the general principle of modifying existing successful antibiotic scaffolds to combat resistance and improve efficacy is a common strategy in drug development. The structure of ceftolozane itself, a semi-synthetic fifth-generation cephalosporin (B10832234), provides a basis for chemical modifications to potentially improve binding to penicillin-binding proteins (PBPs) or reduce susceptibility to hydrolysis by bacterial enzymes. drugbank.com

Exploration of Novel Combinatorial Strategies for Challenging Pathogens

Exploring novel combinations involving ceftolozane is a critical area of future research, particularly for tackling challenging pathogens and overcoming resistance. Ceftolozane is currently combined with tazobactam (B1681243) to inhibit certain β-lactamases, thereby extending its activity against ESBL-producing Enterobacteriaceae. nih.gov Future research may investigate combinations of ceftolozane with other β-lactamase inhibitors with broader coverage, or with agents targeting different bacterial mechanisms. For instance, synergistic effects have been observed for ceftolozane-tazobactam when combined with other β-lactams, aminoglycosides, and tigecycline (B611373) against selected Enterobacteriaceae and P. aeruginosa isolates in in vitro studies. fda.gov Research into novel combinations could aim to restore susceptibility in highly resistant strains or provide broader coverage for polymicrobial infections.

Data from in vitro studies exploring combinations are crucial for identifying promising candidates for further development. While specific data tables from future research were not available, existing studies provide a foundation.

CombinationPathogens TestedObserved EffectSource
Ceftolozane-tazobactam + other β-lactamsSelected Enterobacteriaceae, P. aeruginosaSynergistic fda.gov
Ceftolozane-tazobactam + aminoglycosidesSelected Enterobacteriaceae, P. aeruginosaSynergistic fda.gov
Ceftolozane-tazobactam + tigecyclineSelected Enterobacteriaceae, P. aeruginosaSynergistic fda.gov

This table illustrates the potential for synergistic activity when ceftolozane-tazobactam is combined with other antimicrobial agents, highlighting a promising avenue for future research to combat difficult-to-treat infections.

Investigative Studies on this compound's Role in Modulating Host-Pathogen Interactions

Investigative studies into ceftolozane's potential role in modulating host-pathogen interactions represent a more nascent but potentially impactful area of research. Understanding how antibiotics influence the complex interplay between the host immune system and invading pathogens can reveal new therapeutic strategies. pasteur.frnih.govfrontiersin.org While the primary mechanism of ceftolozane is the inhibition of bacterial cell wall synthesis through binding to PBPs, particularly PBP3 in P. aeruginosa, future research could explore if ceftolozane has any secondary effects on bacterial virulence factors or host immune responses that could contribute to infection clearance. drugbank.comnih.govnih.gov Research in this area might involve studying the impact of ceftolozane on bacterial signaling pathways, toxin production, or the host inflammatory response during infection.

Addressing Future Resistance Challenges through Proactive this compound Research

Proactive research is essential to address future resistance challenges to ceftolozane. Resistance to ceftolozane-tazobactam has been observed and is commonly mediated by structural alterations in the chromosomal AmpC β-lactamase in P. aeruginosa. contagionlive.com Other mechanisms, such as mutations in efflux pump systems and porin proteins, have also been identified. pfmjournal.org Future research needs to focus on:

Monitoring Resistance Trends: Continuous surveillance of antimicrobial susceptibility is crucial to track the emergence and spread of resistance mechanisms to ceftolozane globally. researchgate.netbjid.org.brnih.gov

Identifying Novel Resistance Mechanisms: Research is needed to identify and characterize new resistance mechanisms that may emerge, including genetic mutations and the acquisition of resistance genes. pfmjournal.org

Developing Strategies to Circumvent Resistance: This includes the development of next-generation derivatives less susceptible to hydrolysis or efflux, and the identification of synergistic combinations that can overcome existing resistance mechanisms. researchgate.net

Understanding the Fitness Cost of Resistance: Research into the biological cost of resistance for bacteria can inform strategies to potentially reverse or slow the development of resistance. fda.gov

By actively pursuing these research directions, the scientific community can work towards preserving the effectiveness of ceftolozane and developing new strategies to combat the ever-evolving threat of antimicrobial resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.